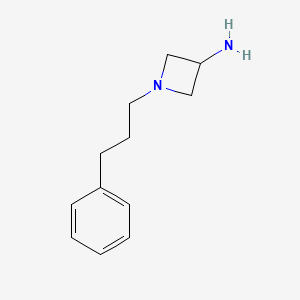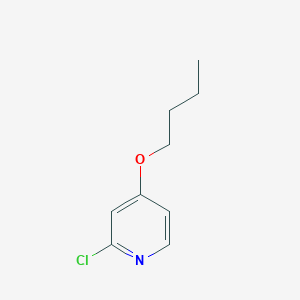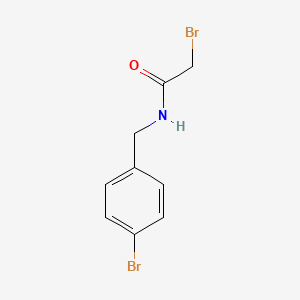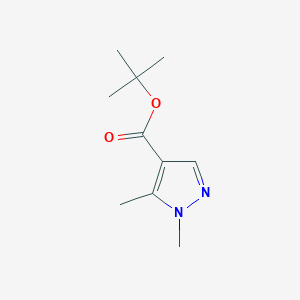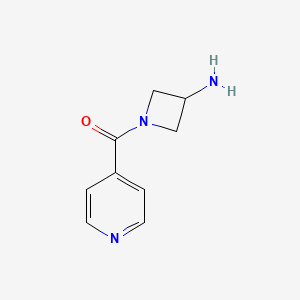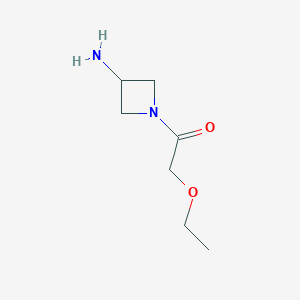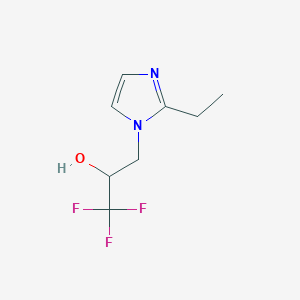
3-(2-ethyl-1H-imidazol-1-yl)-1,1,1-trifluoropropan-2-ol
概要
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of imidazole is characterized by a five-membered ring, which includes two nitrogen atoms . This structure is common in many biologically active compounds.
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
科学的研究の応用
Synthesis and Antibacterial Activity
- A study by Prasad (2021) involved the synthesis of novel derivatives related to 3-(2-ethyl-1H-imidazol-1-yl)-1,1,1-trifluoropropan-2-ol, demonstrating their potential in antibacterial activity. These compounds were characterized using techniques like 1H NMR and LCMS (Prasad, 2021).
Corrosion Inhibition
- Zhang et al. (2015) explored the use of imidazoline compounds, including those structurally similar to 3-(2-ethyl-1H-imidazol-1-yl)-1,1,1-trifluoropropan-2-ol, as corrosion inhibitors for mild steel in hydrochloric acid. This research indicated the effectiveness of these compounds in protecting against corrosion (Zhang et al., 2015).
Antimicrobial Properties
- Demirayak et al. (2000) synthesized 3-arylamino-5-[2-(substituted imidazol-1-yl)ethyl]-1,2,4-triazole derivatives, including those related to the chemical . These compounds exhibited remarkable antimicrobial activity against various bacteria and fungi (Demirayak et al., 2000).
Other Applications
- Several other studies have explored the synthesis and characterization of various compounds structurally related or derived from 3-(2-ethyl-1H-imidazol-1-yl)-1,1,1-trifluoropropan-2-ol, demonstrating a broad range of potential applications in chemistry and materials science. These include studies by Yankey et al. (2014), Al-badrany et al. (2019), and Tanak et al. (2009), among others (Yankey et al., 2014), (Al-badrany et al., 2019), (Tanak et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-ethylimidazol-1-yl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-2-7-12-3-4-13(7)5-6(14)8(9,10)11/h3-4,6,14H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXINERIPPNIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethyl-1H-imidazol-1-yl)-1,1,1-trifluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469062.png)
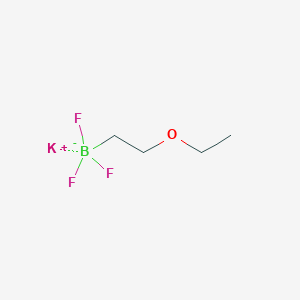
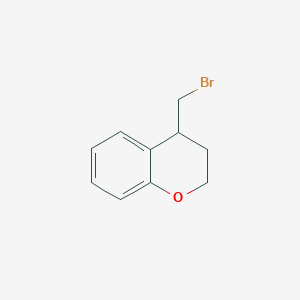

![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1469068.png)
